molecular formula C20H20FN3O B2806279 1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 862828-22-6

1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2806279
CAS No.: 862828-22-6
M. Wt: 337.398
InChI Key: NGEDGNQJDCVHHA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core, substituted with a 2-fluorophenyl group and a 1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl moiety. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the pyrrolidin-2-one ring and the benzodiazole moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring .

Scientific Research Applications

1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
  • 1-(2-chlorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
  • 1-(2-bromophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEDGNQJDCVHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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